(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
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Description
“(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” is a chemical compound with the molecular formula C12H9ClN4S . It has an average mass of 276.745 Da and a monoisotopic mass of 276.023651 Da .
Molecular Structure Analysis
The molecular structure of “(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” consists of a thiazolo[5,4-d]pyrimidin-2-yl group attached to a p-tolyl-amine group . The InChI representation of the molecule isInChI=1S/C12H9ClN4S/c1-7-2-4-8 (5-3-7)16-12-17-9-10 (13)14-6-15-11 (9)18-12/h2-6H,1H3, (H,16,17)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.75 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 78.9 Ų . The compound has a complexity of 285 .Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazolo[5,4-d]pyrimidin-2-amine derivatives have been found to possess antimicrobial and antifungal properties. These compounds can be designed to target specific pathogens, offering potential treatments for various infections .
Enzyme Inhibition
These derivatives play a significant role in enzyme inhibition, which is crucial for DNA biosynthesis. They have applications as bactericides and fungicides due to their ability to inhibit essential enzymes in pathogens .
Antimalarial Agents
The unique structure of thiazolo[5,4-d]pyrimidin-2-amine derivatives makes them suitable candidates for antimalarial drugs. They can inhibit the growth of malaria-causing parasites .
Antioxidant Properties
Some derivatives exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress and may have implications in treating diseases related to oxidative damage .
Anti-inflammatory Applications
Pyrimidine derivatives, including those with a thiazolo[5,4-d]pyrimidin-2-amine structure, have anti-inflammatory effects attributed to their inhibitory response against vital inflammatory mediators .
Adenosine Receptor Antagonists/Inverse Agonists
These compounds have been synthesized and evaluated as human A2A adenosine receptor antagonists/inverse agonists. They show promise in treating conditions related to adenosine receptor activity .
Antidepressant-like Activity
Derivatives of thiazolo[5,4-d]pyrimidin-2-amine have been tested for their antidepressant-like activity in vivo, showing effects comparable to established antidepressants .
properties
IUPAC Name |
7-chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOZVKBZZJUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469397 |
Source
|
Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine | |
CAS RN |
871266-80-7 |
Source
|
Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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